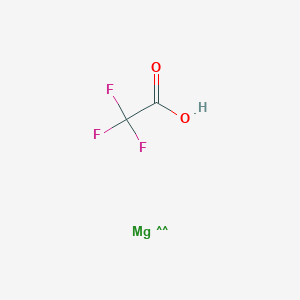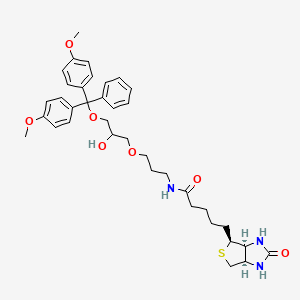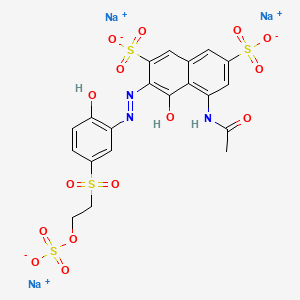![molecular formula C₃₄H₅₀N₁₀O₆ B1142408 N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am CAS No. 1637756-15-0](/img/new.no-structure.jpg)
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the benzoyl group through a series of condensation reactions. The final steps involve the addition of the dimethylethoxycarbonyl group under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution reactions produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-N-[5-[[(1,1-dimethylethoxy)carbonyl]am]
- This compound]
Uniqueness
The uniqueness of this compound] lies in its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactions and biological interactions is required.
Eigenschaften
CAS-Nummer |
1637756-15-0 |
|---|---|
Molekularformel |
C₃₄H₅₀N₁₀O₆ |
Molekulargewicht |
694.82 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

